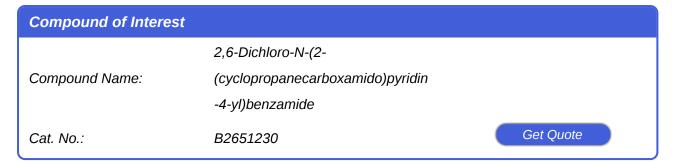


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# Tovorafenib: A Comprehensive Technical Guide on Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Tovorafenib, also known by the synonyms DAY101, TAK-580, and MLN2480, is an oral, selective, pan-RAF kinase inhibitor.[1] It has gained significant attention for its therapeutic potential in treating pediatric low-grade gliomas (pLGG) with BRAF gene mutations.[2][3] This document provides an in-depth overview of the core physicochemical properties of Tovorafenib, details the standard experimental methodologies for their determination, and illustrates its mechanism of action through its signaling pathway.

## **Physicochemical Data Summary**

The following table summarizes the key physicochemical properties of Tovorafenib. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.



Property	Value	Source
Chemical Formula	C17H12Cl2F3N7O2S	[2]
Molecular Weight	506.29 g/mol	[1][2][4]
Appearance	Solid powder	
Water Solubility	<1 mg/mL (Insoluble)	[2][4]
Predicted Water Solubility	0.00194 mg/mL	[2]
Solubility in Organic Solvents	DMSO: 100 mg/mL (197.51 mM) Ethanol: 100 mg/mL (197.51 mM)	[4]
logP (Octanol-Water Partition Coefficient)	3.15 (ALOGPS), 2.99 (Chemaxon)	[2]
pKa (Strongest Acidic)	10.29	[2]
pKa (Strongest Basic)	2.29	[2]
Polar Surface Area	135.78 Ų	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	7	[2]
Rotatable Bond Count	6	[2]
Physiological Charge	0	[2]

## **Experimental Protocols**

Detailed experimental protocols for determining the physicochemical properties of a specific compound like Tovorafenib are often proprietary. However, this section outlines the standard and widely accepted methodologies used in the pharmaceutical industry for determining solubility, pKa, and logP.

1. Solubility Determination: The Shake-Flask Method

## Foundational & Exploratory

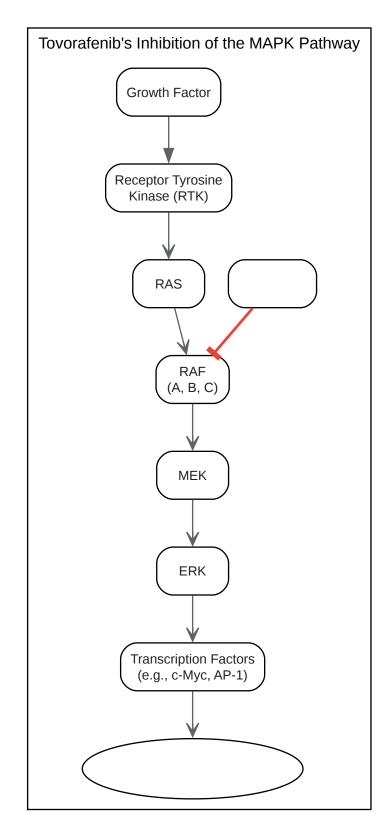


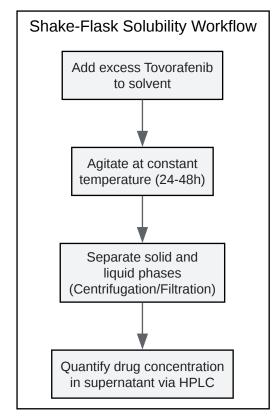


The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5][6]

- Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer of a certain pH) in a flask. The flask is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved substance.[5][7]
- Methodology:
  - Preparation: A surplus of Tovorafenib is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
  - Equilibration: The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[6]
  - Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation or filtration.[5][6] Care must be taken to avoid adsorption of the compound onto the filter material.[5]
  - Quantification: The concentration of Tovorafenib in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]







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